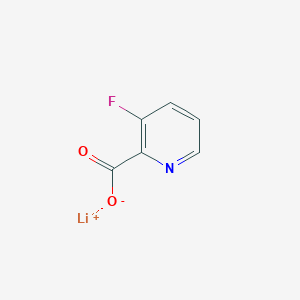
Lithium 3-fluoropyridine-2-carboxylate
Cat. No. B1592835
Key on ui cas rn:
603310-20-9
M. Wt: 147.1 g/mol
InChI Key: POYLONJDIWUFHZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08541580B2
Procedure details


240 mL of Methyl t-butyl ether (MTBE) and 18.55 mL of N,N,N′,N′-tetramethylethylenediamine (TMEDA) are taken in a reaction flask under nitrogen atmosphere and cooled to −70° C. to −60° C. To the cooled mass, 80 mL of n-BuLi (1.6 M in hexane) was added dropwise with stirring. Temperature of the reaction mixture (RM) was maintained at −70° C. to −60° C. for 1 hour. The RM was cooled to −75° C., then 10 g of 3-fluoropyridine (in 10 mL of MTBE) was added dropwise while maintaining the temperature in the range of −75° C. to −70° C. The RM was stirred at the same temperature for 4 hours. Meanwhile, in another reaction flask, 100 mL of tetrahydrofuran (THF) was taken and cooled to −70° C. followed by bubbling of CO2 gas for 1 hour. To this solution, lithiated 3-fluoropyridine solution (mixture of 3-fluoropyridine+n-BuLi+TMEDA in MTBE) was added dropwise using cannula maintaining the reaction temperature below −70° C. (−70° C. to −60° C.). Bubbling of CO2 gas was continued for another hour and then the reaction temperature was slowly brought to +30° C. The resulting solid was filtered, dried and washed with 100 mL of 1:1 THF:MTBE, then vacuum dried at 45° C., resulting in 14.5 g of the titled compound.





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5]C)([CH3:4])(C)C.CN(C)CCN(C)C.[Li:15]CCCC.[F:20][C:21]1C=[N:23][CH:24]=[CH:25][CH:26]=1.[O:27]1CCCC1>>[F:20][C:21]1[C:4]([C:1]([O-:5])=[O:27])=[N:23][CH:24]=[CH:25][CH:26]=1.[Li+:15] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC
|
|
Name
|
|
|
Quantity
|
18.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −70° C. to −60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Temperature of the reaction mixture (RM) was maintained at −70° C. to −60° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature in the range of −75° C. to −70° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The RM was stirred at the same temperature for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling of CO2 gas for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise using cannula
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the reaction temperature below −70° C. (−70° C. to −60° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Bubbling of CO2 gas
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for another hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was slowly brought to +30° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 mL of 1:1 THF
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
MTBE, then vacuum dried at 45° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=NC=CC1)C(=O)[O-].[Li+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
